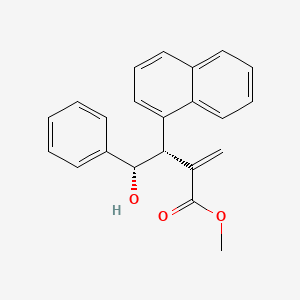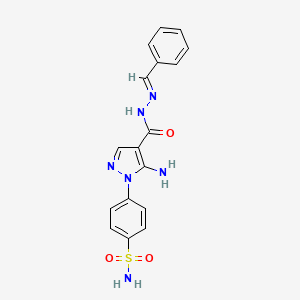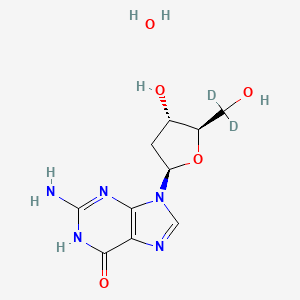
2'-Deoxyguanosine-d2 (monohydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyguanosine-d2 (monohydrate) is a deuterium-labeled form of 2’-Deoxyguanosine monohydrate. This compound is an endogenous metabolite and is used extensively in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-d2 (monohydrate) involves the incorporation of deuterium into the 2’-Deoxyguanosine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-d2 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from any non-deuterated impurities .
化学反应分析
Types of Reactions
2’-Deoxyguanosine-d2 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyguanosine-d2 can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative damage marker in DNA .
科学研究应用
2’-Deoxyguanosine-d2 (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of oxidative stress and its effects on nucleic acids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nucleoside analogs in the body.
作用机制
The mechanism of action of 2’-Deoxyguanosine-d2 (monohydrate) involves its incorporation into DNA during replication. The deuterium atoms in the compound provide a unique marker that can be detected using mass spectrometry, allowing researchers to track the incorporation and subsequent metabolism of the nucleoside. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
相似化合物的比较
Similar Compounds
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxycytidine monohydrate
- 2’-Deoxyuridine monohydrate
- Thymidine
Uniqueness
2’-Deoxyguanosine-d2 (monohydrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of nucleoside incorporation and turnover is crucial .
属性
分子式 |
C10H15N5O5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i2D2; |
InChI 键 |
LZSCQUCOIRGCEJ-DXILASRESA-N |
手性 SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O.O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


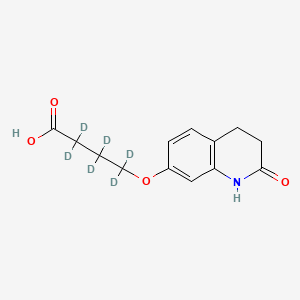
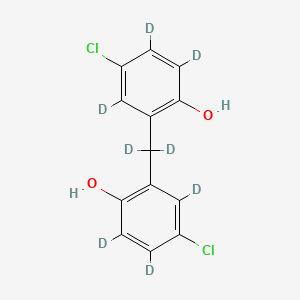

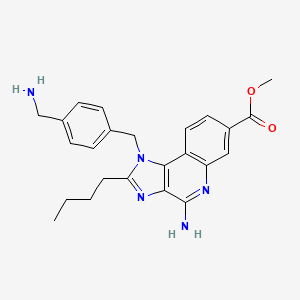
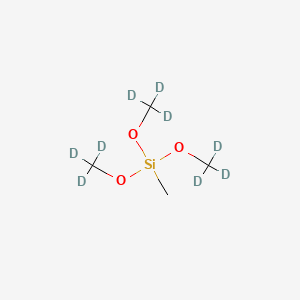
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
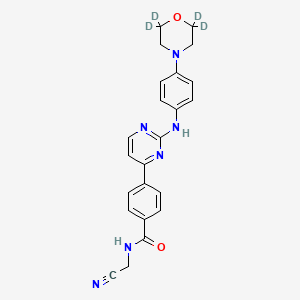
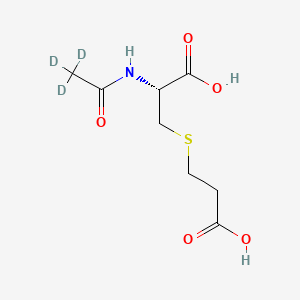
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
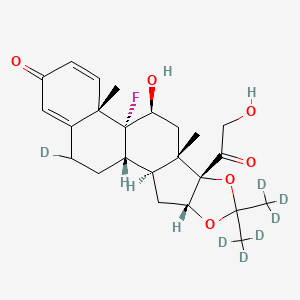
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)

